1-[5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Overview
Description
1-[5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves the reaction of 2-methoxyethylamine with a thiadiazole derivative, followed by the introduction of a phenylurea group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then purified and reacted further to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Amines, thiols, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-[5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 1-[5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
- 1-[5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
- 1-[5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylthiourea
- 1-[5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylcarbamate
Uniqueness: 1-[5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its methoxyethyl group enhances its solubility and bioavailability, while the phenylurea moiety contributes to its biological activity. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
1-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-18-8-7-10-15-16-12(19-10)14-11(17)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHNCDXQXOQDDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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